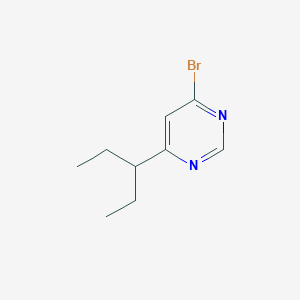
4-Bromo-6-(pentan-3-yl)pyrimidine
Übersicht
Beschreibung
4-Bromo-6-(pentan-3-yl)pyrimidine: is an organic compound belonging to the pyrimidine family, characterized by a bromine atom at the fourth position and a pentan-3-yl group at the sixth position of the pyrimidine ring Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Wirkmechanismus
Pyrimidine derivatives have been found to exhibit a wide range of biological activities. For example, certain pyrimidine derivatives have been reported to show good in vitro anti-proliferative activities against leukemia cell lines .
In terms of their mode of action, pyrimidine derivatives often work by interacting with specific enzymes or receptors in the body. For instance, some pyrimidine derivatives have been found to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
The biochemical pathways affected by pyrimidine derivatives can vary widely depending on the specific compound and its target. For example, TRK inhibitors can affect signal transduction pathways associated with cell proliferation, differentiation, and survival .
The pharmacokinetics of pyrimidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and would depend on the specific chemical structure of the compound. Some pyrimidine derivatives have been reported to possess good plasma stability .
Biochemische Analyse
Biochemical Properties
4-Bromo-6-(pentan-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound may bind to specific receptors on the cell surface, altering cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Ras/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival . By altering these pathways, this compound can impact cell growth, differentiation, and apoptosis. Furthermore, it may influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as kinases and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound may inhibit the activity of certain kinases, preventing the phosphorylation of target proteins and thereby altering downstream signaling pathways . Additionally, this compound may interact with transcription factors, influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific signaling pathways . At higher doses, it can induce toxic or adverse effects, such as cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular functions . Additionally, this compound may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(pentan-3-yl)pyrimidine can be achieved through several methods. One common approach involves the bromination of 6-(pentan-3-yl)pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-6-(pentan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Formation of 4-substituted pyrimidine derivatives.
Oxidation Reactions: Formation of pyrimidine N-oxides.
Reduction Reactions: Formation of dehalogenated pyrimidine derivatives.
Coupling Reactions: Formation of biaryl or diaryl pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-6-(pentan-3-yl)pyrimidine is used as a building block in organic synthesis for the preparation of more complex pyrimidine derivatives
Biology: In biological research, this compound is investigated for its potential as a ligand in the development of enzyme inhibitors or receptor modulators. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents. Its ability to undergo various chemical modifications allows for the design of novel drug candidates with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties and stability make it suitable for incorporation into electronic devices.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(pentan-3-yl)pyrimidine: Similar structure with a chlorine atom instead of bromine, potentially exhibiting different reactivity and biological activity.
4-Bromo-6-(butan-2-yl)pyrimidine: Similar structure with a butan-2-yl group instead of pentan-3-yl, affecting its steric and electronic properties.
4-Bromo-6-(hexan-4-yl)pyrimidine: Similar structure with a hexan-4-yl group, influencing its solubility and interaction with biological targets.
Uniqueness: 4-Bromo-6-(pentan-3-yl)pyrimidine is unique due to the specific combination of the bromine atom and the pentan-3-yl group, which imparts distinct chemical and biological properties. This combination can affect the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-bromo-6-pentan-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-7(4-2)8-5-9(10)12-6-11-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBJOMRONGWTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


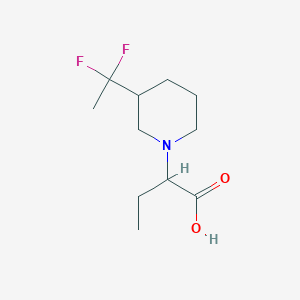

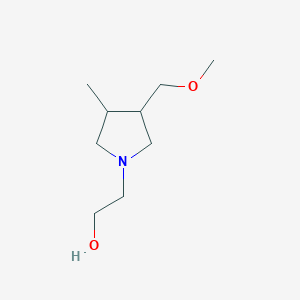
![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
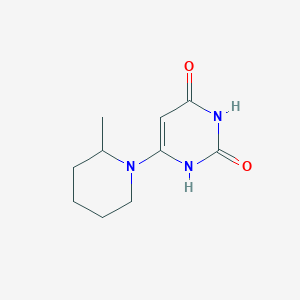
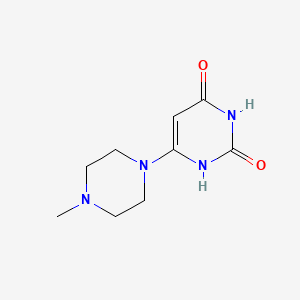
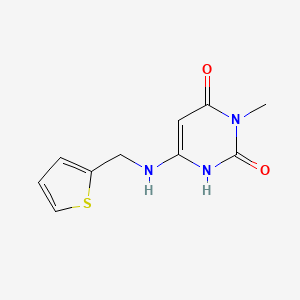
![1-methoxy-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481056.png)
![1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481057.png)
![4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481058.png)
![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetonitrile](/img/structure/B1481059.png)


![1-(1-hydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481064.png)
